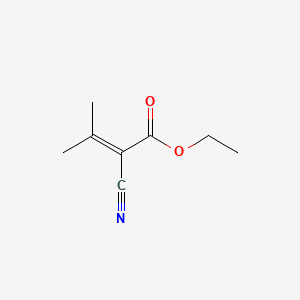
3,5-Dimethylisonicotinaldehyde
Übersicht
Beschreibung
“3,5-Dimethylisonicotinaldehyde” is a chemical compound with the CAS Number: 201286-64-8 . It has a molecular weight of 135.17 and its IUPAC name is 3,5-dimethylisonicotinaldehyde . It is stored at a temperature of 2-8°C . It is a solid in physical form .
Molecular Structure Analysis
The molecular formula of “3,5-Dimethylisonicotinaldehyde” is C8H9NO . The InChI code is 1S/C8H9NO/c1-6-3-9-4-7(2)8(6)5-10/h3-5H,1-2H3 . The InChI key is YGGVZAGIBPEDDT-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3,5-Dimethylisonicotinaldehyde: is a valuable building block in organic synthesis. It can be utilized in the construction of complex molecules, particularly in the synthesis of heterocyclic compounds . Its aldehyde group is reactive and can undergo various organic reactions, such as condensation, to form more complex structures that are often found in pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research, 3,5-Dimethylisonicotinaldehyde may serve as a precursor or an intermediate in the synthesis of drug molecules. Its structural motif is present in some pharmaceuticals, which suggests its potential utility in the development of new therapeutic agents .
Material Science
The compound’s potential in material science lies in its chemical structure, which can be incorporated into polymers or other materials to impart specific properties, such as thermal stability or fluorescence . This can be particularly useful in the development of new materials with tailored properties for various applications.
Analytical Chemistry
3,5-Dimethylisonicotinaldehyde: can be used as a standard or a reagent in analytical chemistry. Its well-defined structure and properties allow it to be used in methods like NMR, HPLC, and LC-MS for the identification and quantification of substances .
Biochemistry
While direct applications in biochemistry are not extensively documented, compounds like 3,5-Dimethylisonicotinaldehyde could be used in enzymatic studies or as part of assay development due to their reactivity and the ability to form derivatives with biological molecules .
Environmental Applications
In environmental science, 3,5-Dimethylisonicotinaldehyde could be explored for its role in the synthesis of environmentally friendly chemicals or materials. Its use in green chemistry could contribute to the development of sustainable processes and products .
Safety and Hazards
The safety information for “3,5-Dimethylisonicotinaldehyde” includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), and P405 (Store locked up) . The hazard statement is H302 (Harmful if swallowed) .
Wirkmechanismus
3,5-Dimethylisonicotinaldehyde: primarily targets specific receptors or enzymes within biological systems Its name itself hints at its chemical structure, with two methyl groups attached to the isonicotinaldehyde core
- These receptors are found at the neuromuscular junction and play a crucial role in muscle contraction. 3,5-Dimethylisonicotinaldehyde interacts with nAChRs, modulating their activity.
Action Environment
- The compound’s potency may change under acidic conditions. Environmental factors can impact its stability and efficacy.
Remember, 3,5-Dimethylisonicotinaldehyde’s effects are context-dependent, varying based on concentration, exposure duration, and individual factors. 🧪🔬
Feel free to explore further or ask for additional details! 😊
Eigenschaften
IUPAC Name |
3,5-dimethylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-9-4-7(2)8(6)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGVZAGIBPEDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376635 | |
| Record name | 3,5-dimethylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylisonicotinaldehyde | |
CAS RN |
201286-64-8 | |
| Record name | 3,5-Dimethyl-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201286-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylpyridine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B1585809.png)










